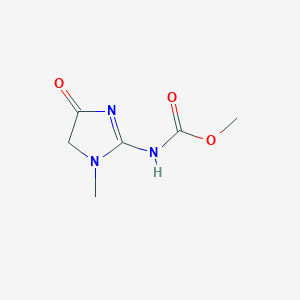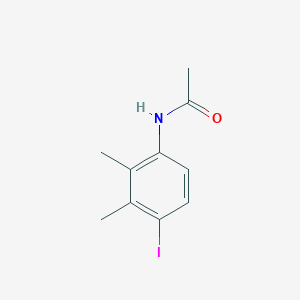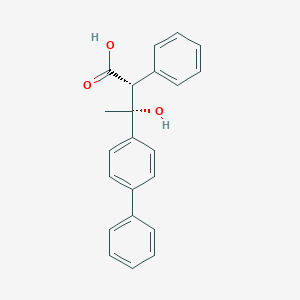![molecular formula C44H32N2 B037616 4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl CAS No. 123847-85-8](/img/structure/B37616.png)
4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl
Vue d'ensemble
Description
“4,4’-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl”, also known as N,N’-Di(1-naphthyl)-N,N’-diphenyl-(1,1’-biphenyl)-4,4’-diamine or NPB/NPD, is a hole transporting material used in OLED devices . It has a skeleton of two joined triarylamines with two diphenylamine as pending units .
Molecular Structure Analysis
The molecular structure of “4,4’-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl” is complex, with a skeleton of two joined triarylamines with two diphenylamine as pending units . The structure and vibrational modes of this compound have been studied using the hybrid B3LYP functional and the split-valence polarized 6-31G(d) basis set .Chemical Reactions Analysis
“4,4’-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl” is used in OLED devices, where it plays a crucial role in the transport of holes . The interfacial electronic structures of this compound with other materials have been investigated to understand the highly efficient hole injection in OLEDs .Physical And Chemical Properties Analysis
“4,4’-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl” is a solid with a melting point of 275-280 °C . Its empirical formula is C44H32N2, and its molecular weight is 588.74 . The orbital energy of the HOMO is 5.5 eV, and that of the LUMO is 2.4 eV .Applications De Recherche Scientifique
Fungicidal Applications
The compound has been used in the development of novel fungicides. Specifically, it has been used to inhibit Rhizoctonia solani, a plant pathogenic fungus . The molecular mechanism of this inhibition has been studied, leading to the development of new fungicides .
2. Synthesis and Reactivity of Zerovalent Iron Nanoparticles The compound has been used in the synthesis of reactive zerovalent iron nanoparticles . These nanoparticles have been prepared by reducing FeCl3 in THF . The resulting nanoparticles have been used in various reactions, including the controlled oxidation of the nanoparticles with iodine in the presence of selected ligands .
Synthesis of (Naphthalen-1-yl-selenyl)acetic Acid Derivatives
The compound has been used in the synthesis of some novel (naphthalen-1-yl-selenyl)acetic acid derivatives . These derivatives have been synthesized using naphthylselenols or naphthylselenocyanates .
4. Investigation of Chemical and Thermal Stability The compound has been used in the investigation of the chemical and thermal stability of alkali metal naphthalenides . These naphthalenides are powerful reducing agents and their stability has been studied under various conditions .
Preparation of Reactive Base Metals
The compound has been used in the preparation of various reactive base metals . This includes metals such as Ti (0), Mo (0), W (0), or Zn (0) .
Preparation of Rare-Earth Metals
The compound has also been used in the preparation of all rare-earth metals in the form of nanoparticles .
Mécanisme D'action
Target of Action
Alpha-NPB, also known as 4,4’-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl, is primarily used in organic electronics, particularly in organic light-emitting diodes (OLEDs) . Its primary target is the hole injection layer of the OLED .
Mode of Action
Alpha-NPB acts as an electron-donor hole-transporting material . When doped with tungsten oxide (WO3), it forms a hole injection layer that greatly improves the efficiency of OLEDs . The compound reduces the hole injection barrier and enhances the transport property, leading to low operational voltage and high efficiency .
Pharmacokinetics
In the context of oleds, the compound exhibits excellent thermal stability, which contributes to the overall performance and longevity of the devices .
Result of Action
The use of alpha-NPB in the hole injection layer of OLEDs results in devices with low operational voltage and high efficiency . It also improves the organic film morphology stability, which is crucial for the device’s performance at high temperatures .
Action Environment
The action of alpha-NPB is influenced by environmental factors such as temperature. Its thermal stability allows it to maintain its performance even at high temperatures, making it a valuable component in OLEDs . Other environmental factors that could potentially influence its action include pressure and humidity, although specific studies on these factors are currently lacking.
Orientations Futures
Research into the fundamental properties of the materials used in OLEDs, such as structure and vibrational modes, will help provide experimental probes which are required to gain insight into the processes leading to device degradation and failure . The future prospects that could be explored to improve the research in the highly promising field of OLEDs are also discussed .
Propriétés
IUPAC Name |
N-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32N2/c1-3-17-37(18-4-1)45(43-23-11-15-35-13-7-9-21-41(35)43)39-29-25-33(26-30-39)34-27-31-40(32-28-34)46(38-19-5-2-6-20-38)44-24-12-16-36-14-8-10-22-42(36)44/h1-32H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHBKWKFFTZAHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65)C7=CC=CC8=CC=CC=C87 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408009 | |
| Record name | N~4~,N~4'~-Di(naphthalen-1-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine | |
CAS RN |
123847-85-8 | |
| Record name | N~4~,N~4'~-Di(naphthalen-1-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of α-NPD?
A1: The molecular formula of α-NPD is C44H32N2, and its molecular weight is 588.72 g/mol.
Q2: What spectroscopic data is available for α-NPD characterization?
A2: α-NPD has been extensively characterized using various spectroscopic techniques. Researchers have employed ¹H NMR, elemental analysis, and MALDI-TOF MS to confirm its chemical structure []. UV-Vis absorption and photoluminescence spectroscopy are routinely used to study its optical properties.
Q3: What is the primary application of α-NPD in OLEDs?
A4: α-NPD is widely employed as a hole transport layer (HTL) in OLEDs due to its efficient hole transport properties [, , ].
Q4: How does α-NPD contribute to the performance of OLEDs?
A5: α-NPD facilitates the injection and transport of holes from the anode to the emissive layer, enhancing charge carrier balance and improving device efficiency [, , ]. It can also act as a host material for blue emitters, contributing to white light emission [, ].
Q5: What are the typical layer thicknesses used for α-NPD in OLEDs?
A6: The thickness of the α-NPD layer in OLEDs typically ranges from 30 to 65 nm, depending on the device structure and desired performance [, , ].
Q6: How does the concentration of α-NPD affect its performance as a host material?
A7: Researchers have investigated the use of α-NPD as a host material for red-emitting materials like dioxolane-substituted pentacene derivatives. Studies show that higher concentrations of the red emitter can lead to aggregation, while lower concentrations exhibit efficient energy transfer from α-NPD and high photoluminescence quantum yield [].
Q7: How does α-NPD's performance compare to other hole transport materials?
A8: α-NPD demonstrates comparable or superior performance to other commonly used hole transport materials in terms of hole mobility and current efficiency [, ]. Its stability and ease of processing make it a favorable choice for OLED fabrication.
Q8: What are the limitations of α-NPD in OLED applications?
A9: One limitation of α-NPD is its relatively low glass transition temperature, which can lead to thermal instability at high operating temperatures. Researchers have explored alternatives with higher glass transition temperatures for improved device longevity [].
Q9: How does the interface between α-NPD and Alq3 affect OLED performance?
A11: The interface between α-NPD and Alq3 plays a crucial role in charge transport and recombination processes in OLEDs. Studies have revealed that the permanent dipole moment of Alq3 can induce charge accumulation at the interface, influencing the electric field distribution and device performance [, , ].
Q10: How does the concentration of Alq3 in an α-NPD matrix affect interfacial polarization?
A12: Research indicates that the degree of dipole alignment and interfacial polarization in α-NPD is maximized at a 1:1 blend ratio with Alq3. This effect is attributed to the competition between dipole-dipole interactions and the driving force for vertical orientation of Alq3 dipoles at the α-NPD surface [].
Q11: How does α-NPD contribute to the degradation of OLEDs?
A13: While α-NPD exhibits good stability compared to some electron transport materials, its degradation can still occur under continuous operation, albeit at a slower rate than materials like Alq3. Researchers have attributed the recoverable voltage change in α-NPD layers to changes in electronic characteristics, possibly due to ionic impurities [].
Q12: How does light irradiation during fabrication affect α-NPD-based OLEDs?
A14: Studies have shown that light irradiation during the fabrication of α-NPD-based OLEDs can induce a shift in the threshold voltage for hole injection and lead to the formation of charge traps in adjacent layers like Alq3 [, ]. This effect is linked to a reduction in charge density at the α-NPD/Alq3 interface, potentially caused by dipole moment ordering in Alq3.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)

![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)


